molecular formula C17H20BrN5O B2931224 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097891-21-7

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Katalognummer: B2931224
CAS-Nummer: 2097891-21-7
Molekulargewicht: 390.285
InChI-Schlüssel: ARARMYJRNRZDFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a pyridazinone core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 5-bromopyrimidin-2-yl group. The bromine atom at position 5 of the pyrimidine ring may enhance electrophilic reactivity or binding interactions compared to non-halogenated analogs .

Eigenschaften

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARARMYJRNRZDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Bromopyrimidine Moiety: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The bromopyrimidine and piperidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled through condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Ensuring consistency and compliance with regulatory standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the pyridazinone core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical assays.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agriculture: Investigated for its use in agrochemicals and pesticides.

Wirkmechanismus

The mechanism of action of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites, while the piperidine and pyridazinone rings contribute to the overall binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one Derivatives

lists several pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or methylpiperazine substituents. For example:

  • 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1,3-benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Key Differences :

  • The 5-bromopyrimidine substituent in the target compound contrasts with the benzodioxolyl group in analogs, which may influence solubility and target selectivity .
Piperidine-Containing Pyridazinones

describes 6-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one, a dihydropyridazinone derivative with a pyrazine-oxadiazole substituent. Comparison:

  • The target compound’s piperidine-methyl group introduces a basic nitrogen center, absent in the compound. This could enhance membrane permeability or receptor binding.
  • The bromopyrimidine group in the target compound may confer stronger π-π stacking interactions compared to the pyrazine-oxadiazole moiety .
Fluorinated Piperidine Derivatives

includes fluorinated analogs such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1).
Key Contrasts :

  • The cyclopropyl group in the target compound introduces steric constraints absent in the methyl-substituted pyrido-pyrimidinones of .

Pharmacological and Physicochemical Data (Hypothetical Table)

Compound Name Core Structure Substituents Molecular Weight (g/mol) Halogen Reference
Target Compound Dihydropyridazinone 5-Bromopyrimidine, cyclopropyl ~420 (calculated) Br N/A
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl) Pyrido[1,2-a]pyrimidinone Benzodioxolyl, piperazine ~380 None
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)... Pyrido[1,2-a]pyrimidinone Fluoro-benzisoxazolyl, ethyl ~450 F
6-[3-(Pyrazin-2-yl)-oxadiazol-5-yl]-... Dihydropyridazinone Pyrazine-oxadiazole ~300 None

Notes:

  • Cyclopropyl substitution may enhance metabolic stability relative to linear alkyl chains in fentanyl analogs (e.g., para-methylfentanyl) .

Challenges :

  • Steric hindrance from the cyclopropyl group may complicate cyclization steps.
  • Bromine’s susceptibility to elimination or substitution requires controlled reaction conditions .

Biologische Aktivität

The compound 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, particularly in the context of cancer therapy.

Chemical Structure and Properties

The compound features a complex structure combining a pyrimidine ring, a piperidine moiety, and a dihydropyridazinone framework. The presence of a bromine atom in the pyrimidine ring enhances lipophilicity, potentially influencing its interaction with biological targets.

Property Value
Molecular FormulaC18H22BrN5O
Molecular Weight404.3 g/mol
CAS Number2097925-21-6

The primary biological activity of this compound is as an inhibitor of tyrosine kinases , particularly the Met kinase. Tyrosine kinases play a crucial role in signaling pathways related to cell growth and proliferation, making this compound a candidate for cancer therapeutics.

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits Met kinase activity. The structure-activity relationship (SAR) analyses indicate that modifications to the compound can enhance its inhibitory potency and selectivity against specific kinases, which is essential for minimizing side effects during therapeutic applications.

Biological Activity and Case Studies

Several studies have highlighted the biological effects of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can significantly reduce the proliferation of various cancer cell lines through its action on Met kinase .
  • Selectivity and Potency : Modifications to the dihydropyridazinone scaffold have been shown to improve selectivity for Met over other kinases, enhancing its therapeutic potential .
  • Binding Affinity : Interaction studies using surface plasmon resonance (SPR) have revealed strong binding affinity to Met kinase, supporting its role as a selective inhibitor .

Comparative Analysis with Related Compounds

The following table compares the target compound with other known kinase inhibitors:

Compound Name Target Kinase Unique Features
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-oneMetComplex structure with enhanced lipophilicity
TepotinibMetApproved for specific cancer types
ErlotinibEGFRPrimarily used for lung cancer treatment
CrizotinibALK/c-MetDual action on multiple kinases

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.